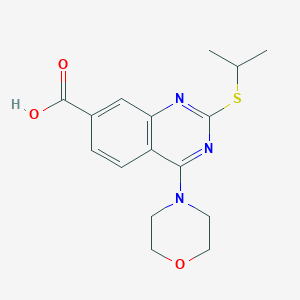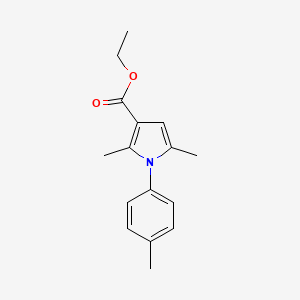
(1-メチル-1H-インダゾール-5-イル)メタノール
概要
説明
(1-Methyl-1H-indazol-5-YL)methanol: is a chemical compound with the molecular formula C9H10N2O It belongs to the class of indazole derivatives, which are heterocyclic aromatic organic compounds composed of two fused rings: a pyrazole ring and a benzene ring
科学的研究の応用
Chemistry: (1-Methyl-1H-indazol-5-YL)methanol is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, (1-Methyl-1H-indazol-5-YL)methanol derivatives have shown potential as therapeutic agents. They exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . Research is ongoing to explore their efficacy in treating various diseases.
Industry: The compound is used in the development of novel materials with unique properties. It is also employed in the synthesis of specialty chemicals and intermediates for pharmaceuticals .
作用機序
Target of Action
Indazole derivatives, which include (1-methyl-1h-indazol-5-yl)methanol, have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is suggested that indazole derivatives interact with their targets, leading to the inhibition, regulation, and/or modulation of the kinases . This interaction can result in changes in the activity of these kinases, potentially affecting cell cycle progression and cell volume regulation .
Biochemical Pathways
Given its potential interaction with chk1, chk2, and h-sgk kinases , it can be inferred that it may affect pathways related to cell cycle regulation and cell volume regulation.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties could impact the bioavailability of the compound.
Result of Action
Given its potential interaction with chk1, chk2, and h-sgk kinases , it can be inferred that it may affect cell cycle progression and cell volume regulation.
生化学分析
Biochemical Properties
(1-Methyl-1H-indazol-5-YL)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their catalytic activity. Additionally, (1-Methyl-1H-indazol-5-YL)methanol can form hydrogen bonds with proteins, affecting their conformation and stability.
Cellular Effects
The effects of (1-Methyl-1H-indazol-5-YL)methanol on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . By altering the activity of key signaling molecules, (1-Methyl-1H-indazol-5-YL)methanol can impact cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, (1-Methyl-1H-indazol-5-YL)methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, (1-Methyl-1H-indazol-5-YL)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby modulating cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-1H-indazol-5-YL)methanol can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (1-Methyl-1H-indazol-5-YL)methanol is relatively stable under controlled conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce oxidative stress and alter cellular metabolism.
Dosage Effects in Animal Models
The effects of (1-Methyl-1H-indazol-5-YL)methanol vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defense mechanisms . At high doses, it can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s impact on the organism.
Metabolic Pathways
(1-Methyl-1H-indazol-5-YL)methanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the compound’s bioavailability and activity within the body. Additionally, (1-Methyl-1H-indazol-5-YL)methanol can affect metabolic flux and metabolite levels, thereby modulating cellular energy production and utilization.
Transport and Distribution
The transport and distribution of (1-Methyl-1H-indazol-5-YL)methanol within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, (1-Methyl-1H-indazol-5-YL)methanol can be transported across cell membranes by organic anion transporters, influencing its intracellular concentration and activity.
Subcellular Localization
The subcellular localization of (1-Methyl-1H-indazol-5-YL)methanol plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, (1-Methyl-1H-indazol-5-YL)methanol may localize to the mitochondria, where it can influence mitochondrial function and energy production. Its localization can also affect its interactions with other biomolecules and its overall impact on cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1H-indazol-5-YL)methanol typically involves the reaction of indazole derivatives with appropriate reagents. One common method is the reaction of 1-methylindazole with formaldehyde under acidic conditions to yield (1-Methyl-1H-indazol-5-YL)methanol . Another approach involves the reduction of 1-methyl-5-nitroindazole using a reducing agent such as sodium borohydride, followed by the addition of methanol .
Industrial Production Methods: Industrial production of (1-Methyl-1H-indazol-5-YL)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反応の分析
Types of Reactions: (1-Methyl-1H-indazol-5-YL)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones.
Reduction: Amines.
Substitution: Various substituted indazole derivatives.
類似化合物との比較
1-Methyl-1H-indazole: A closely related compound with similar structural features but lacking the methanol group.
5-Methyl-1H-indazole: Another similar compound with a methyl group at a different position on the indazole ring.
1-Methyl-1H-indazol-3-ylmethanol: A compound with a methanol group at a different position on the indazole ring.
Uniqueness: (1-Methyl-1H-indazol-5-YL)methanol is unique due to the specific positioning of the methanol group on the indazole ring, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for various applications .
特性
IUPAC Name |
(1-methylindazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-9-3-2-7(6-12)4-8(9)5-10-11/h2-5,12H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOJENREUJHTMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CO)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657126 | |
| Record name | (1-Methyl-1H-indazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092961-11-9 | |
| Record name | (1-Methyl-1H-indazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70657126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Chloro-1-methyl-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1386843.png)

![[1-(Phenylsulfonyl)piperidin-3-yl]acetic acid](/img/structure/B1386848.png)
![7,8,9,10-Tetrahydro-6H-azepino-[1,2-a]benzimidazole-3-carboxylic acid](/img/structure/B1386849.png)
![3-[(6-Ethoxy-3,4-dihydrospiro[chromene-2,1'-cyclopentan]-4-yl)thio]propanoic acid](/img/structure/B1386853.png)
![3-[1-(4-Methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]cyclohexanecarboxylic acid](/img/structure/B1386855.png)


![4-[4-(5-Isopropyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]benzoic acid](/img/structure/B1386859.png)
![4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386860.png)
![4-{5-[(Cyclopropylcarbonyl)amino]pyridin-2-yl}benzoic acid](/img/structure/B1386861.png)
![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)

